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molecular formula C22H31N5O3 B1683282 1H-1,4-Diazepine-1-pentanamide, 4-acetylhexahydro-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)- CAS No. 1040718-40-8

1H-1,4-Diazepine-1-pentanamide, 4-acetylhexahydro-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)-

Cat. No. B1683282
M. Wt: 413.5 g/mol
InChI Key: LKMWIEHGNOUIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163729B2

Procedure details

To a cylindrical, jacketed 3 L reactor equipped with nitrogen inerting, agitator, condenser/distillation head, and temperature control, 5-bromo-pentanoic acid [5-(4-methoxy-phenyl)-1H-pyrazol-3-yl]amide (0.15 kg, 0.426 mol), potassium carbonate (0.059 kg, 0.426 mol), potassium iodide (0.071 kg, 0.426 mol), and acetone (1.18 kg, 1.5 L) were added (at 20° C.) to form a white mixture. The mixture was stirred (235 rpm) at 25-30° C. for a minimum of 15 min. N-acetylhomopiperazine (0.062 kg, 0.057 L, 0.434 mol) was added via addition funnel to the reactor over a minimum of 45 min., maintaining the temperature in the range of 25-30° C. The addition funnel was rinsed with 0.05 L acetone. A white mixture persisted. The mixture was stirred (235 rpm) in the range of 25-30° C. for a minimum of 16 h, forming a white/yellow mixture. The reaction progress was monitored by HPLC and was considered complete when there was ≦2% of the starting material (bromopyrazole) and ≦2% of the iodopyrazole present.
Name
5-bromo-pentanoic acid [5-(4-methoxy-phenyl)-1H-pyrazol-3-yl]amide
Quantity
0.15 kg
Type
reactant
Reaction Step One
Quantity
0.059 kg
Type
reactant
Reaction Step One
Quantity
0.071 kg
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0.057 L
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:13][N:12]=[C:11]([NH:14][C:15](=[O:21])[CH2:16][CH2:17][CH2:18][CH2:19]Br)[CH:10]=2)=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[C:30]([N:33]1[CH2:39][CH2:38][CH2:37][NH:36][CH2:35][CH2:34]1)(=[O:32])[CH3:31].IC1C=CNN=1>CC(C)=O>[C:30]([N:33]1[CH2:39][CH2:38][CH2:37][N:36]([CH2:19][CH2:18][CH2:17][CH2:16][C:15]([NH:14][C:11]2[CH:10]=[C:9]([C:6]3[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=3)[NH:13][N:12]=2)=[O:21])[CH2:35][CH2:34]1)(=[O:32])[CH3:31] |f:1.2.3,4.5|

Inputs

Step One
Name
5-bromo-pentanoic acid [5-(4-methoxy-phenyl)-1H-pyrazol-3-yl]amide
Quantity
0.15 kg
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC(=NN1)NC(CCCCBr)=O
Name
Quantity
0.059 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.071 kg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.057 L
Type
reactant
Smiles
C(C)(=O)N1CCNCCC1
Step Three
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=NNC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred (235 rpm) at 25-30° C. for a minimum of 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added (at 20° C.)
CUSTOM
Type
CUSTOM
Details
to form a white mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature in the range of 25-30° C
WASH
Type
WASH
Details
The addition funnel was rinsed with 0.05 L acetone
STIRRING
Type
STIRRING
Details
The mixture was stirred (235 rpm) in the range of 25-30° C. for a minimum of 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
forming a white/yellow mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(=O)N1CCN(CCC1)CCCCC(=O)NC1=NNC(=C1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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